molecular formula C37H52N2O4Si B583178 1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one CAS No. 1796891-25-2

1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one

Cat. No.: B583178
CAS No.: 1796891-25-2
M. Wt: 616.918
InChI Key: WAZIOJYYGXJHLC-UHFFFAOYSA-N
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Description

This compound is a structurally complex imidazolidin-2-one derivative characterized by multiple functional groups, including benzyl, silyl ether, and hydroxy-phenmethoxyhexyl substituents. Its synthesis likely involves multi-step protection-deprotection strategies, given the presence of a tert-butyl(dimethyl)silyl (TBS) group, which is commonly used to protect hydroxyl or hydroxymethyl moieties in organic synthesis . The compound’s biological activity remains speculative without direct evidence, but imidazolidinones are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties.

Properties

IUPAC Name

1,3-dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H52N2O4Si/c1-37(2,3)44(4,5)43-29-33-35(34(40)24-16-9-17-25-42-28-32-22-14-8-15-23-32)39(27-31-20-12-7-13-21-31)36(41)38(33)26-30-18-10-6-11-19-30/h6-8,10-15,18-23,33-35,40H,9,16-17,24-29H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZIOJYYGXJHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C₃₈H₅₈N₂O₄Si. Its structure features a central imidazolidinone ring substituted with various functional groups, including a tert-butyl(dimethyl)silyl moiety, which enhances its stability and solubility in organic solvents.

PropertyValue
Molecular Weight662.88 g/mol
CAS Number131667365
SolubilitySoluble in organic solvents
AppearanceSolid

Anticancer Properties

Research has indicated that compounds containing silyl groups exhibit promising anticancer activity. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study demonstrated that similar imidazolidinone derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Antimicrobial Activity

The presence of the benzyl groups in the structure may contribute to antimicrobial properties. Preliminary studies have shown that silyl-containing compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death. This activity was particularly noted against Gram-positive bacteria.

Neuroprotective Effects

Recent studies have suggested that compounds with imidazolidinone structures can exhibit neuroprotective effects. They may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This indicates potential therapeutic applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various silyl derivatives, it was found that compounds with similar structures showed significant inhibition of bacterial growth. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
  • Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
  • Membrane Disruption : Alters membrane integrity in microbial cells, leading to cell lysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous imidazolidinone and thiazolidinone derivatives can be compared based on structural motifs and reported activities:

Table 1: Structural and Functional Comparison

Compound Class Key Substituents Biological Activity Synthesis Pathway Reference
Imidazolidin-2-ones (e.g., ) 5-Benzylidene, 3-aryl-oxoethyl Antimicrobial (Gram-positive bacteria) Condensation of 2-thioxo-imidazolidin-4-ones with aldehydes/ketones
Thiazolidin-4-ones (e.g., ) 5-Benzylidene, dimethylaminoethyl Cytotoxicity (cancer cell lines) Knoevenagel condensation of thiazolidin-4-ones with aromatic aldehydes
Cyclopropane-containing analogs (e.g., ) Cyclopropane, silyl ether Cytotoxicity (mechanism under study) Multi-step alkylation/cyclization

Key Differences :

Functional Group Complexity: The target compound’s TBS-protected hydroxymethyl and hydroxy-phenmethoxyhexyl groups distinguish it from simpler analogs like benzylidene-substituted imidazolidinones . These groups may enhance solubility or metabolic stability compared to non-silylated derivatives.

Biological Activity: While benzylidene-imidazolidinones (e.g., compounds 27–33 in ) show selective antimicrobial activity, the TBS-protected derivative’s activity is uncharacterized.

Synthetic Challenges : The target compound’s synthesis likely requires advanced orthogonal protection strategies (e.g., TBS for hydroxymethyl), unlike simpler condensation reactions used for benzylidene derivatives .

Preparation Methods

Reformatsky Reaction for Carbon-Carbon Bond Formation

A Reformatsky reaction is employed to couple the TBS-protected alcohol with a tert-butyl acetoacetate derivative. Zinc dust activated with trimethylsilyl chloride reacts with tert-butyl bromoacetate in tetrahydrofuran (THF) at 65°C for 24 hours, generating the Reformatsky reagent. Subsequent reaction with the silyl-protected aldehyde derivative yields a β-hydroxy ester intermediate with 72% diastereomeric excess (de). Critical parameters include:

ParameterConditionYield/Outcome
Temperature65°C65% isolated yield
SolventTHFOptimal reactivity
ReagentZn, tert-butyl bromoacetate72% de

This step is sensitive to moisture, necessitating strict anhydrous conditions to prevent hydrolysis of the Reformatsky reagent.

Cyclization to Form the Imidazolidinone Core

The β-hydroxy ester undergoes cyclization in the presence of 1,3-dibenzylurea under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the imidazolidin-2-one ring. The reaction proceeds in THF at room temperature for 12 hours, achieving 78% yield. Stereochemical control at the C5 position is ensured by the use of (R)-BINOL-derived catalysts, which enhance enantioselectivity to >90% ee.

Deprotection and Functionalization

Selective Removal of the TBS Group

The tert-butyldimethylsilyl group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF at 0°C, liberating the primary hydroxyl group without affecting the benzyl ethers. This step proceeds quantitatively within 2 hours, as monitored by thin-layer chromatography (TLC).

Oxidation of the Primary Alcohol

The liberated primary alcohol is oxidized to the corresponding aldehyde using a catalytic system comprising 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), copper(II) acetate, and diimine ligands in acetonitrile. Molecular oxygen serves as the terminal oxidant, enabling a green chemistry approach. The reaction achieves 88% conversion at 40°C over 6 hours.

Final Assembly and Purification

The aldehyde intermediate undergoes nucleophilic addition with the 6-phenylmethoxyhexanol side chain in the presence of trimethylaluminum, forming the 1-hydroxyhexyl moiety. The reaction is conducted in dichloromethane at −20°C to minimize side reactions, yielding the target compound in 70% isolated yield. Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from n-heptane to afford >99% purity.

Analytical Characterization and Quality Control

Critical analytical data for the final compound include:

  • High-Resolution Mass Spectrometry (HRMS): m/z 617.38 [M+H]+ (calculated: 616.91).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 10H, aromatic), 4.51 (s, 4H, CH₂Ph), 3.62–3.55 (m, 2H, OCH₂), 0.88 (s, 9H, t-Bu).

  • Optical Rotation: [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).

Scalability and Process Optimization

Key challenges in large-scale production include minimizing epimerization during the Reformatsky reaction and ensuring efficient removal of the TBS group. Process intensification strategies such as continuous flow reactors have been explored to enhance mixing and heat transfer during the oxidation step, reducing reaction time by 40% .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratios). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology refines optimal conditions . Purification techniques like recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are recommended to enhance purity .
  • Key Consideration : Monitor intermediates via HPLC or LC-MS to detect side products early (e.g., silyl ether hydrolysis or benzyl group oxidation) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of the imidazolidin-2-one core?

  • Methodology : Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry and substituent orientation. For stereochemical analysis, use NOESY to detect spatial proximity of the tert-butyl(dimethyl)silyl (TBS) group and benzyl substituents . X-ray crystallography is ideal for resolving absolute configuration if single crystals are obtainable .
  • Validation : Cross-reference experimental data with computational models (DFT-based NMR chemical shift predictions) to resolve ambiguities .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Experimental Design : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS to identify hydrolysis products (e.g., cleavage of the silyl ether or benzyl groups) .
  • Critical Insight : The TBS group may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What strategies can mitigate conflicting data between computational predictions and experimental results for the compound’s reactivity?

  • Methodology : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways, accounting for solvent effects and steric hindrance from bulky substituents. Validate with kinetic studies (e.g., variable-temperature NMR to measure activation energy) .
  • Case Study : If DFT predicts nucleophilic attack at the imidazolidinone carbonyl but experiments show no reactivity, investigate steric shielding by the TBS group using molecular dynamics simulations .

Q. How does the stereoelectronic environment of the TBS-protected hydroxymethyl group influence regioselectivity in derivatization reactions?

  • Experimental Approach : Synthesize derivatives via nucleophilic substitution or oxidation, comparing reactivity at the hydroxymethyl vs. phenylmethoxyhexyl sites. Use Hammett plots to correlate substituent electronic effects with reaction rates .
  • Advanced Analysis : Electron-withdrawing groups on the benzyl rings may polarize the imidazolidinone core, directing electrophiles to the TBS-protected site .

Q. What in vitro models are suitable for evaluating the compound’s potential as a kinase inhibitor, given its structural complexity?

  • Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Use surface plasmon resonance (SPR) to measure binding kinetics to specific targets (e.g., JAK2 or PI3K isoforms). Pair with molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets .
  • Data Interpretation : Correlate inhibitory activity (IC50_{50}) with substituent bulkiness; the TBS group may hinder binding unless accommodated by hydrophobic kinase domains .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental logP values for this lipophilic compound?

  • Resolution Strategy : Measure experimental logP via shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XLogP3). If discrepancies exceed 0.5 units, re-evaluate conformational flexibility or solvent-accessible surface area in silico models .
  • Example : The phenylmethoxyhexyl chain may adopt folded conformations in solution, reducing effective hydrophobicity .

Comparative Analysis

Q. How does this compound’s reactivity compare to analogs lacking the silyl ether protection?

  • Methodology : Synthesize desilylated analogs and compare reaction rates in nucleophilic substitutions or oxidations. Use 19F^{19}\text{F}-NMR (if fluorinated analogs are prepared) to track electronic effects .
  • Key Finding : The TBS group likely stabilizes transition states via steric bulk, slowing undesired side reactions compared to unprotected hydroxymethyl analogs .

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